molecular formula C6H9N3O2S B12922819 5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole CAS No. 87695-77-0

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12922819
CAS No.: 87695-77-0
M. Wt: 187.22 g/mol
InChI Key: ANRQVBGDMRWUGJ-UHFFFAOYSA-N
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Description

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole (CAS 87695-77-0) is a functionalized nitroimidazole derivative of interest in pharmaceutical and antimicrobial research. The compound features the nitroimidazole scaffold, which is a privileged structure in medicinal chemistry known for its broad spectrum of biological activities . Nitroimidazole compounds are generally recognized as prodrugs; their mechanism of action is typically initiated by the enzymatic reduction of the nitro group under anaerobic or low-oxygen conditions, generating reactive species that can cause DNA damage and lead to cell death in target organisms . This scaffold is found in several life-saving drugs used against parasitic infections, anaerobic bacteria, and tuberculosis, highlighting its significant research value . While specific clinical applications for this compound are not detailed in the literature, its structure aligns with those explored in the development of new therapeutic agents, particularly in the search for treatments against neglected tropical diseases and drug-resistant bacterial strains . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

87695-77-0

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-ethylsulfanyl-1-methyl-4-nitroimidazole

InChI

InChI=1S/C6H9N3O2S/c1-3-12-6-5(9(10)11)7-4-8(6)2/h4H,3H2,1-2H3

InChI Key

ANRQVBGDMRWUGJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CN1C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole typically involves the reaction of 1-methyl-4-nitroimidazole with an ethylthiolating agent. One common method is the nucleophilic substitution reaction where the nitroimidazole is treated with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-(Ethylthio)-1-methyl-4-amino-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiparasitic Activity

One of the primary applications of 5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole is in the development of new antiparasitic agents. Research indicates that derivatives of nitroimidazoles exhibit potent activity against protozoan parasites, including those responsible for diseases such as leishmaniasis and trypanosomiasis. The mechanism of action is primarily attributed to the generation of reactive intermediates upon reduction, which leads to cellular damage in anaerobic organisms .

Case Study: Efficacy Against Protozoan Infections
In a study evaluating various nitroimidazole derivatives, this compound showed lower IC50 values compared to established treatments like metronidazole, indicating its potential as a more effective therapeutic option. The compound's structure allows for modifications that can enhance its efficacy and reduce toxicity, making it a candidate for further development in treating parasitic infections.

Antimicrobial Properties

Beyond antiparasitic applications, this compound also exhibits antimicrobial properties. Nitroimidazoles are known for their effectiveness against anaerobic bacteria and certain Gram-negative bacterial strains. For instance, research has demonstrated that related compounds can inhibit the growth of Helicobacter pylori, which is linked to gastric ulcers .

Synthetic Chemistry Applications

This compound serves as an important intermediate in various synthetic pathways. Its unique structure allows for regioselective alkylation and functionalization, which are valuable in creating new compounds with enhanced biological activity.

Synthesis and Derivatization

The synthesis of this compound typically involves several steps that focus on optimizing yield and regioselectivity. The presence of both the nitro group and the ethylthio moiety provides multiple sites for further chemical modification . Researchers have explored various synthetic routes that highlight the compound's versatility in generating derivatives with potential therapeutic applications.

Comparative Efficacy Table

CompoundTarget OrganismIC50 Value (nM)Reference
This compoundLeishmania donovani<20
MetronidazoleLeishmania donovani25
Nitroimidazole Derivative AHelicobacter pylori8

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of nitroimidazoles are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole (Target) 1-Me, 4-NO₂, 5-SCH₂CH₃ Moderate lipophilicity; potential for enhanced cellular uptake
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () 1,2-diMe, 4-NO₂, 4-(ClCH₂-C₆H₄) Bulky aromatic substituent; may reduce solubility but increase target affinity
5-((1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-1-phenyl-1H-tetrazole () 1-Ph, 2-Me, 4-NO₂, 5-S-tetrazole High polarity due to tetrazole; possible nitro-reductase activation
2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole () 2-Me, 5-NO₂, 1-(thiophene-ethoxy-ethyl) Extended alkyl-thiophene chain; may improve pharmacokinetics
1-Methyl-4-nitro-1H-imidazol-5-amine () 1-Me, 4-NO₂, 5-NH₂ Polar amino group; likely reduced bioavailability compared to ethylthio analog

Physicochemical Properties

Key data from analogs highlight substituent-driven variations:

Property Target (Ethylthio) Tetrazole Analog () Thiadiazole Analog ()
Melting Point Not reported 196–198°C 188–190°C
Molecular Weight ~253 g/mol (estimated) 393 g/mol 347 g/mol
LogP ~1.8 (predicted) Higher (polar tetrazole) Moderate (thiadiazole)
  • Spectroscopy : ¹H NMR of ethylthio analogs typically show signals at δ 2.4–2.7 ppm (CH₃ of ethylthio) and δ 5.4–5.5 ppm (benzyl CH₂), as seen in .

Biological Activity

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole is a compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H10N4O2S\text{C}_7\text{H}_10\text{N}_4\text{O}_2\text{S}

The synthesis of this compound typically involves the reaction of 4-nitro-1H-imidazole with ethylthiol under specific conditions to yield the desired product. Variations in synthesis methods can affect the yield and purity of the compound, which are crucial for subsequent biological evaluations.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-nitro-1H-imidazole exhibit significant antimicrobial properties. A study evaluated various substituted imidazole derivatives, including this compound, against a range of bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Gram-positive bacteria were notably low, suggesting potent antibacterial activity. For instance, compounds in this series showed MIC values as low as 2 µg/mL against Helicobacter pylori .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<8
Escherichia coli>64
Helicobacter pylori2

This table summarizes the effectiveness of the compound against various strains, highlighting its potential as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A study focused on the cellular effects of nitroimidazoles found that derivatives could induce apoptosis in cancer cell lines by disrupting mitochondrial function and promoting oxidative stress .

Case Study: Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations as low as 4.1 µM, showcasing its potential as a therapeutic agent in cancer treatment . The mechanism involved interference with key cellular processes, leading to increased rates of apoptosis.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction within target cells. This process leads to DNA damage and ultimately cell death, particularly in anaerobic conditions where many pathogenic bacteria thrive .

Q & A

Basic: What are the established synthetic routes for 5-(ethylthio)-1-methyl-4-nitro-1H-imidazole, and how are intermediates characterized?

Answer:
A common approach involves multi-step nucleophilic substitution and nitration. For example, intermediates like 1-methyl-4-nitroimidazole can be functionalized with ethylthio groups via reactions with ethanethiol in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) at 50–80°C . Characterization typically employs:

  • 1H/13C NMR : To confirm substitution patterns (e.g., nitro group at C4, ethylthio at C5) .
  • HPLC : For purity assessment (>95% recommended for in vitro studies) .
  • Melting Point Analysis : Consistency with literature values (e.g., 157–158°C for analogous imidazole derivatives) .

Basic: How can researchers optimize solvent and catalyst selection to minimize byproducts during synthesis?

Answer:

  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of ethanethiol, reducing side reactions (e.g., oxidation of thiols) . Avoid aqueous systems to prevent nitro group hydrolysis.
  • Catalysts : Triethylamine or K₂CO₃ are preferred to deprotonate thiols without inducing over-nitration. For metal-free conditions, base-promoted systems (e.g., NaOH in ethanol) are viable .
  • Byproduct Mitigation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced: How do computational methods aid in predicting reaction pathways for imidazole derivatives?

Answer:
Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates:

  • Reaction Path Search : Identifies energetically favorable pathways for nitro group introduction or thiol substitution .
  • Stereoelectronic Effects : Predict regioselectivity (e.g., nitro group orientation at C4 vs. C2) using frontier molecular orbital analysis .
  • Validation : Cross-reference computed NMR shifts with experimental data (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Advanced: How should researchers address contradictions in spectroscopic data for structurally similar imidazoles?

Answer:

  • Case Study : If 1H NMR shows unexpected splitting (e.g., for C5 ethylthio protons), consider:
    • Dynamic Effects : Rotameric equilibria in solution may broaden signals; use variable-temperature NMR .
    • Impurity Analysis : Compare HPLC retention times with standards to rule out co-eluting byproducts .
  • Contradictory MS Data : High-resolution mass spectrometry (HRMS) resolves ambiguities (e.g., m/z 215.0462 for [M+H]+ of C₇H₁₀N₃O₂S) .

Advanced: What strategies improve yield in multi-component reactions involving imidazole cores?

Answer:

  • Stoichiometry : Maintain a 1:1.2 molar ratio of imidazole precursor to ethanethiol to drive substitution .
  • Temperature Control : Nitration at 0–5°C minimizes decomposition; subsequent thiolation at 50°C ensures completion .
  • Workup : Use ethyl acetate for extraction (2×30 mL) and anhydrous Na₂SO₄ for drying to recover >90% product .

Basic: What safety protocols are critical when handling nitroimidazole derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of nitro group-related vapors .
  • Storage : Keep at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced: How can researchers validate the biological activity of this compound while ensuring experimental reproducibility?

Answer:

  • Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial studies) with triplicate measurements .
  • Control Compounds : Include reference drugs (e.g., metronidazole) to benchmark efficacy .
  • Batch Consistency : Verify compound identity across syntheses via FTIR (e.g., νNO₂ at 1520 cm⁻¹) .

Advanced: What are the limitations of in silico docking studies for imidazole-based inhibitors?

Answer:

  • Flexibility : Rigid docking may miss conformational changes (e.g., imidazole ring puckering). Use molecular dynamics for refinement .
  • Solvent Effects : Implicit solvent models underestimate hydrophobic interactions; explicit water models improve accuracy .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries for similar ligands) .

Basic: What analytical techniques are recommended for stability studies of this compound?

Answer:

  • Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 3–10) .
  • HPLC-MS : Monitor degradation products (e.g., nitro reduction to amine) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for accelerated aging .

Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?

Answer:

  • Solvent Recycling : Recover DMF via distillation (bp 153°C) .
  • Catalyst-Free Conditions : Use ethanol/water mixtures at elevated temperatures (80°C) .
  • Atom Economy : Optimize stoichiometry to achieve >85% atom utilization .

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